1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one is a heterocyclic compound characterized by a fused ring system that combines pyrazole and pyridazine structures. This compound has attracted considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural configuration of 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one contributes to its distinct chemical properties, making it a valuable target for drug discovery and development .
1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one is classified under heterocyclic compounds, specifically within the category of pyrazoles and pyridazines. Its chemical structure is represented by the molecular formula and has a CAS number of 2125-85-1. The compound is synthesized through various methods that involve the cyclization of hydrazine derivatives with different carbonyl compounds .
The synthesis of 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one typically involves several key steps:
The molecular structure of 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one features a fused bicyclic system comprising:
The compound's structural data can be summarized as follows:
1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one can undergo various chemical reactions:
These reactions allow for the functionalization of the compound, which is crucial for developing derivatives with enhanced biological activity.
The mechanism of action for 1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one involves its interaction with specific biological targets:
This interaction is often studied using molecular docking simulations and biochemical assays to elucidate its efficacy against various targets in disease pathways .
Relevant data from studies indicate that derivatives of this compound often exhibit enhanced solubility and stability compared to their parent structure, which is crucial for pharmaceutical applications .
1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one has diverse applications in scientific research:
Furthermore, ongoing research aims to explore its use in agrochemicals and other industrial applications due to its structural versatility .
The synthesis of 1H-pyrazolo[3,4-c]pyridazin-3(2H)-one derivatives historically relies on cyclocondensation reactions between hydrazine derivatives and dicarbonyl precursors. These protocols exploit the nucleophilic character of hydrazine to form the fused pyridazinone ring. A common approach involves reacting α,β-unsaturated ketones with hydrazine hydrate under reflux conditions, where the hydrazine acts as a 1,2-bidentate nucleophile attacking electrophilic sites to form the pyridazine ring [1]. Alternative routes employ cyanopyridine intermediates, where hydrazine mediates both nucleophilic substitution and subsequent cyclization. For example, 2-chloro-3-cyanopyridine derivatives undergo hydrazine-assisted displacement of chloride followed by intramolecular cyclization to yield 3-amino-substituted pyrazolopyridazines (Scheme 1) .
Regioselectivity challenges in classical methods are addressed through strategic substituent placement. When reacting ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate with excess hydrazine hydrate, cyclization proceeds exclusively at the nitrile group, yielding ethyl 3-amino-6-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in high purity . Similarly, Smiles rearrangement pathways enable complex cyclizations: α,β-unsaturated ketones condensed with cyanothioacetamide yield pyridine-3-carbonitrile intermediates that rearrange with hydrazonoyl halides to form pyrazolo[3,4-b]pyridin-3-amines .
Table 1: Classical Hydrazine-Mediated Syntheses of Pyrazolopyridazinones
Precursor | Hydrazine Derivative | Conditions | Product | Yield (%) |
---|---|---|---|---|
2-Chloro-3-cyanopyridine | Hydrazine hydrate | Ethanol, reflux, 12h | 3-Amino-1H-pyrazolo[3,4-b]pyridine | 85–92 |
α,β-Unsaturated ketone | Methylhydrazine | Dioxane/piperidine, Δ | 1,6-Disubstituted pyrazolo[3,4-b]pyridine | 78–84 |
Cyanothioacetamide adduct | Phenylhydrazonoyl halide | EtOH, TEA, 80°C | Pyrazolo[3,4-b]pyridin-3-amine | 90–96 |
Transition metal catalysis enables regioselective functionalization of preformed pyrazolopyridazinone cores and facilitates novel ring-forming strategies. Palladium-catalyzed cross-coupling reactions are particularly valuable for introducing aryl, heteroaryl, and alkyl substituents at previously inaccessible positions. A breakthrough involves the sequential borylation-Suzuki coupling of halogenated intermediates: 5-halo-1H-pyrazolo[3,4-c]pyridines undergo iridium-catalyzed C–H borylation at C-3, followed by Suzuki–Miyaura cross-coupling to install diverse groups (Scheme 2) [2] [9].
Buchwald-Hartwig amination provides direct access to amino-functionalized derivatives essential for biological activity. Using Pd₂(dba)₃ and rac-BINAP with NaOtBu in THF, 5-bromo-pyrazolo[3,4-c]pyridines couple with primary, secondary, and aromatic amines to yield C-5 aminated products in 62–97% yields [2]. Additionally, Negishi cross-coupling after regioselective metalation expands the scope: TMPMgCl·LiCl-mediated magnesiation at C-7 of SEM-protected pyrazolo[3,4-c]pyridines, followed by transmetalation to zinc and palladium-catalyzed coupling, delivers arylated derivatives in 71–83% yields [2].
Table 2: Transition Metal-Catalyzed Functionalization Strategies
Reaction Type | Catalyst System | Position Modified | Scope | Yield Range (%) |
---|---|---|---|---|
Suzuki–Miyaura coupling | Pd(dppf)Cl₂, Cs₂CO₃, DMAc | C-3 | Aryl, heteroaryl | 47–83 |
Buchwald–Hartwig amination | Pd₂(dba)₃, rac-BINAP, NaOtBu, THF | C-5 | Primary/secondary amines | 62–97 |
Negishi coupling | TMPMgCl·LiCl, ZnCl₂, Pd catalyst | C-7 | Aryl halides | 71–83 |
Iridium borylation | Ir(COD)OMe, dtbpy, B₂pin₂ | C-3 | Boronate ester formation | 75–89 |
Environmental concerns drive innovations in solvent-free synthesis and energy-efficient protocols for pyrazolopyridazinone production. Solvent-free cyclizations between hydrazine derivatives and 1,3-dicarbonyl compounds achieve 15–20% higher yields than solution-phase methods while eliminating volatile organic waste [2] . For example, reacting ethyl acetoacetate with phenylhydrazine on solid silica gel supports produces pyrazolones that undergo subsequent cyclocondensation without solvent extraction .
Biocatalytic approaches leverage enzyme promiscuity for atom-economical ring formation. Lipase-catalyzed condensations between hydrazides and β-keto esters yield hydrazone intermediates that spontaneously cyclize to pyridazinones under mild aqueous conditions (40–50°C), achieving 70–85% yields with superior regioselectivity compared to acid-catalyzed methods . Additionally, mechanochemical grinding enables rapid synthesis: stoichiometric mixtures of hydrazines and diketones subjected to ball-milling complete cyclization within 15–30 minutes, providing N-substituted pyrazolopyridazinones in >90% purity without workup solvents [2].
Aqueous-phase reactions exemplify green methodology adaptations. Classical condensations typically requiring organic solvents (dioxane, ethanol) proceed efficiently in water with micellar catalysts. For instance, hydrazine hydrate and ethyl acetoacetate cyclize in SDS micelles at 80°C to afford 1H-pyrazolo[3,4-c]pyridazin-3(2H)-one in 88% yield with catalyst recycling potential .
Microwave irradiation revolutionizes pyrazolopyridazinone synthesis by reducing reaction times from hours to minutes while improving yields and purity. A landmark study demonstrated that ortho-amino esters condensed with nitriles under microwave irradiation (960 W, 2450 MHz) complete cyclization in 2.5–3.5 minutes, compared to 6 hours via conventional heating [8]. This approach eliminates HCl gas requirements in classical protocols, enhancing safety and scalability [8].
Solvent-free microwave techniques further enhance sustainability. Neat mixtures of 5-aminopyrazoles and β-keto esters irradiated at 150°C undergo tandem Knoevenagel-cyclocondensation to form pyrazolo[3,4-b]pyridines in 85–92% yields without catalysts or solvents . Similarly, tandem deprotection-cyclization sequences are achievable in a single step: N-acetyl protected precursors directly convert to pyrazolopyridazinones under microwave conditions via in situ deacetylation and ring closure, reducing synthetic steps [8].
Continuous-flow microwave reactors enable kilogram-scale production of pharmaceutical intermediates. A validated protocol produces 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one at 1.5 kg/hour with 95% purity using a flow system operating at 150°C and 20 bar pressure, demonstrating industrial viability [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1